[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide [S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.: 2253984-99-3
VCID: VC11652737
InChI: InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30+/m0/s1
SMILES: CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C
Molecular Formula: C26H40NOPS
Molecular Weight: 445.6 g/mol

[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide

CAS No.: 2253984-99-3

Cat. No.: VC11652737

Molecular Formula: C26H40NOPS

Molecular Weight: 445.6 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide - 2253984-99-3

Specification

CAS No. 2253984-99-3
Molecular Formula C26H40NOPS
Molecular Weight 445.6 g/mol
IUPAC Name (R)-N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide
Standard InChI InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30+/m0/s1
Standard InChI Key KJFQHFCHUMQGIB-YUDQIZAISA-N
Isomeric SMILES CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC=C2)N(C)[S@](=O)C(C)(C)C)C(C)(C)C
SMILES CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C
Canonical SMILES CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C

Introduction

[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide is a complex organic compound with a molecular formula of C26H40NOPS and a molecular weight of 445.65 g/mol . It is classified as a phosphine ligand, which is commonly used in coordination chemistry and catalysis. This compound is notable for its chiral centers and its potential applications in asymmetric synthesis.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of a suitable precursor with a di-tert-butylphosphanylphenyl derivative. The compound is used as a ligand in transition metal complexes, which are employed in various catalytic reactions, such as cross-coupling reactions and hydrogenations. Its chiral nature makes it particularly useful for asymmetric catalysis, where it can influence the stereochemical outcome of the reaction.

Research Findings

Research on this compound has focused on its ability to form stable complexes with metals like palladium and rhodium. These complexes have shown promise in catalyzing reactions with high enantioselectivity, which is crucial for the synthesis of chiral molecules in pharmaceuticals and other industries.

Storage and Handling

Given its chemical structure, this compound should be stored under inert conditions, such as in an argon atmosphere, to prevent degradation. Handling should be performed in a well-ventilated area, and appropriate protective equipment should be worn to minimize exposure.

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